N-(5-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is related to a class of compounds that are capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . These compounds find applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .
Molecular Structure Analysis
The compound seems to belong to the class of heterocyclic compounds containing nitrogen atoms as the only ring hetero atoms in the condensed system .Scientific Research Applications
Enzyme Inhibitory Potential
- Application : Sulfonamides with benzodioxane and acetamide moieties, like the compound , have been explored for their enzyme inhibitory potential. Particularly, their activity against α-glucosidase and acetylcholinesterase has been investigated, with many compounds demonstrating substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).
Antioxidant Activity
- Application : Amidomethane sulfonyl-linked compounds containing thiazole and acetamide groups have been synthesized and tested for their antioxidant properties. Certain derivatives, such as E-(2-(p-methylphenyl)lsulfonylethenesulfonyl)-N-(4-(p-methylphenyl)oxazol-2-yl)acetamide, exhibited excellent antioxidant activity, surpassing standard agents like Ascorbic acid (Talapuru et al., 2014).
Antimalarial and Antiviral Properties
- Application : Sulfonamides, including those related to the specified compound, have been theoretically investigated for their potential in treating malaria and COVID-19. The research explored their reactivity with nitrogen nucleophiles, resulting in various derivatives with promising antimalarial activity and ADMET properties. These compounds also showed potential in molecular docking studies against key proteins related to SARS-CoV-2 (Fahim & Ismael, 2021).
Anticancer Applications
- Application : Research on N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives has demonstrated their potential as anticancer agents. Specific derivatives have shown high selectivity and significant inhibitory activity against human lung adenocarcinoma cells, indicating their potential in cancer treatment (Evren et al., 2019).
Optoelectronic Properties
- Application : The optoelectronic properties of thiazole-based compounds, including those with acetamide moieties, have been investigated. These studies have led to the development of conducting polymers with potential applications in electronics and photonics (Camurlu & Guven, 2015).
Antibacterial Activity
- Application : Various N-substituted sulfonamides with benzodioxane and acetamide groups have shown potent therapeutic potential against different bacterial strains, indicating their application in developing new antibacterial agents (Abbasi et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-[5-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S4/c1-10(18)16-14-15-9-13(24-14)26(21,22)17-5-4-12(11-3-2-7-23-11)25(19,20)8-6-17/h2-3,7,9,12H,4-6,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIVOPABUDMNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.